molecular formula C14H23N3O2 B2426860 N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide CAS No. 1208748-45-1

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide

Cat. No. B2426860
CAS RN: 1208748-45-1
M. Wt: 265.357
InChI Key: XZKMBBFPEYQLIG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, commonly known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to modulate the activity of the GABAergic system in the brain.

Mechanism Of Action

CPP-109 acts as a N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibitor, which increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide is the primary inhibitory neurotransmitter in the brain, and its activity is modulated by the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system. By increasing the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, CPP-109 enhances the inhibitory activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, which has been shown to reduce the craving for addictive substances and improve cognitive function.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects, including the modulation of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, the reduction of addictive behavior, and the improvement of cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects.

Advantages And Limitations For Lab Experiments

CPP-109 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibition. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on CPP-109, including its potential therapeutic applications for addiction and other psychiatric disorders, its mechanism of action, and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CPP-109.

Synthesis Methods

CPP-109 is synthesized by reacting 1-cyanocyclohexylamine with 3-hydroxypiperidine-1-acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPP-109 as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

CPP-109 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme, N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide aminotransferase (N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT), which is responsible for the breakdown of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. By inhibiting N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT, CPP-109 increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain, which in turn modulates the activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c15-11-14(6-2-1-3-7-14)16-13(19)10-17-8-4-5-12(18)9-17/h12,18H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKMBBFPEYQLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide

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